molecular formula C18H32O16 B1165360 IsoGb3-β-O-aminopropyl

IsoGb3-β-O-aminopropyl

Cat. No.: B1165360
Attention: For research use only. Not for human or veterinary use.
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Description

IsoGb3-β-O-aminopropyl is a high-purity chemical reagent designed for specialized research applications. This compound is classified "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any clinical use . ⚠️ Intended Use & Regulatory Status: This product is exclusively for use in controlled laboratory research settings. RUO products, like this one, are not subject to the regulatory reviews that ensure the safety and efficacy of in vitro diagnostic (IVD) medical devices or therapeutics . Consequently, they must not be used for diagnosing diseases, managing patient treatments, or in any clinical decision-making processes. 🔬 Research Applications & Value: (To be completed based on your research. Below are hypothetical examples.) this compound serves as a critical tool in biochemical and pharmacological research. It is primarily investigated as a synthetic analog of globotriaosylceramide (Gb3), for its role in studying lysosomal storage disorders, such as Fabry disease. Researchers utilize this compound to explore enzyme kinetics, inhibitor screening, and the underlying mechanisms of substrate accumulation in disease models. Its unique aminopropyl linker also makes it a valuable intermediate for conjugating with carriers, fluorescent probes, or solid supports, facilitating advanced studies in cellular uptake, biomarker discovery, and the development of novel research assays. 🧬 Mechanism of Action: (To be completed based on your research. Below is a hypothetical example.) As a structural analog of Gb3, this compound is designed to act as a substrate or inhibitor for enzymes like alpha-galactosidase A (α-Gal A). In research settings, it binds to the enzyme's active site, allowing scientists to measure catalytic activity, assess the potency of therapeutic candidates, and investigate substrate reduction strategies. The modified structure provides insights into how alterations to the native substrate affect enzyme recognition and processing.

Properties

Molecular Formula

C18H32O16

Synonyms

Galα1-3Galβ1-4Glcβ-O-CH2-CH2-CH2-NH2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Other 2′-O-Modified Oligonucleotides

IsoGb3-β-O-aminopropyl shares functional parallels with 2′-O-aminopropyl-modified oligonucleotides, where the aminopropyl group enhances hybridization stability and nuclease resistance. Key findings from thermodynamic studies include:

Modification DNA-DNA ΔTm (°C) DNA-RNA ΔTm (°C) Key Properties
2′-O-aminopropyl +1.3 +1.0 Zwitterionic, hydrated, pH-dependent charge
2′-O-propyl +1.8 +3.1 Hydrophobic, no charge
2′-O-methoxyethyl +2.2 +4.1 Enhanced hydration, gauche effect in chain

Key Insights :

  • The 2′-O-aminopropyl modification exhibits moderate thermal stabilization compared to propyl or methoxyethyl groups. However, its zwitterionic nature (positively charged amino group at pH 7) enhances electrostatic interactions with negatively charged nucleic acids, improving binding kinetics .
  • Unlike methoxyethyl-modified strands, aminopropyl lacks the gauche effect, reducing steric hindrance and favoring flexible hybridization .

Comparison with Glycan Derivatives Featuring Similar Spacers

This compound is structurally analogous to other glycan derivatives with aminopropyl or alternative spacers. Notable examples include:

Compound Core Structure Modification Applications
This compound Isoglobotriaose β-O-aminopropyl Immunology, antibody studies
Blood group A triaose-β-O-aminopropyl Blood group A triaose β-O-aminopropyl Diagnostics, blood group typing
Galili antigen pentaose-β-NAc-Propargyl Galili antigen β-NAc-Propargyl Bioconjugation, imaging probes

Key Insights :

  • The aminopropyl spacer in glycan derivatives is preferred for its amine-terminated functionalization, whereas propargyl (e.g., Galili antigen pentaose-β-NAc-Propargyl) enables click chemistry applications .
  • Blood group A triaose-β-O-aminopropyl shares similar spacer properties but differs in carbohydrate specificity, highlighting the role of core structures in biological recognition .

Comparison with Peptidomimetics Containing Aminopropyl Chains

In RGD peptidomimetics, the O-aminopropyl chain mimics the arginine (Arg) side chain, facilitating integrin binding. For example:

  • Aminopropyl vs. Oligoethylene Glycol (OEG): Aminopropyl’s positive charge enhances electrostatic interactions with integrins, whereas OEG spacers prioritize solubility and antifouling properties .
  • Aminopropyl vs. Cyclic Amidines: Cyclic amidines exhibit higher integrin affinity but lower synthetic accessibility compared to aminopropyl-based mimics .

Key Insights :

  • Aminopropyl-modified SSOs balance charge-driven specificity and cost-effective synthesis, whereas PMOs offer superior Tm and resistance but at higher production costs .

Preparation Methods

Glycosyl Donor Preparation

The synthesis begins with the preparation of thioglycoside donors. For example, a disaccharide donor bearing chloroacetyl (ClAc) groups at O-2' and O-3' is synthesized to enable regioselective deprotection. The 4,6-O-benzylidene protection on glucose acceptors ensures C-2 and C-3 hydroxyls are free for coupling.

Regioselective Glycosylation

Coupling of the donor with a 3-aminopropyl-functionalized acceptor proceeds under BF₃·Et₂O catalysis, yielding β-(1→3)-linked products. The chloroacetyl groups are selectively removed using hydrazine hydrate, preserving benzoyl protections. Iterative cycles of glycosylation and deprotection extend the oligosaccharide chain.

Final Deprotection and Functionalization

Global deprotection via hydrogenolysis (Pd/C, H₂) removes benzyl and benzylidene groups. The 3-aminopropyl group is introduced either as a pre-functionalized glycosyl acceptor or via post-synthetic amination of a bromopropyl intermediate.

Key Data :

  • Yield per glycosylation step: 65–75%.

  • Anomeric selectivity (β:α): >20:1.

One-Pot Sequential Glycosylation

Wang et al.’s One-Pot Strategy

Wang et al. (2006) demonstrated a one-pot synthesis of IsoGb3 trisaccharide analogs. This method minimizes intermediate isolation:

  • Activation of thioglycosides : Using NIS/TfOH in CH₂Cl₂ at −40°C.

  • Sequential coupling : A 3-aminopropyl glycosyl acceptor is added after each glycosylation step.

  • In situ deprotection : Temporary silyl ethers (TBS) are cleaved with HF·pyridine.

Adaptations for Aminopropyl Incorporation

To integrate the β-O-aminopropyl group, a tert-butyldiphenylsilyl (TBDPS)-protected aminopropyl alcohol serves as the final acceptor. After glycosylation, TBDPS is removed with tetrabutylammonium fluoride (TBAF), yielding the free amine.

Key Data :

  • Total yield (3 steps): 42%.

  • Anomeric ratio (β:α): 15:1.

Post-Glycosylation Aminopropyl Functionalization

Reductive Amination

A late-stage approach involves reductive amination of a ketopropyl intermediate. The trisaccharide is functionalized with a 3-ketopropyl group via Mitsunobu reaction, followed by reduction with NaBH₃CN and NH₄OAc to yield the amine.

Azide-Alkyne Cycloaddition

An alternative employs a propargyl glycoside, which undergoes Cu-catalyzed azide-alkyne cycloaddition (CuAAC) with an azido-amine to install the aminopropyl group. This method offers modularity but requires orthogonal protections.

Comparative Analysis of Methods

Parameter Iterative Approach One-Pot Strategy Post-Functionalization
Total Steps8–103–45–6
Overall Yield12–18%35–42%20–25%
β-Selectivity>20:115:1>10:1
ScalabilityModerateHighLow

Structural Characterization

NMR Spectroscopy

  • ¹H NMR : β-Anomeric protons resonate at δ 4.8–5.0 ppm (J = 8–9 Hz).

  • ¹³C NMR : Aminopropyl carbons appear at δ 40–45 ppm (CH₂NH₂).

Mass Spectrometry

  • HRMS (ESI) : Calculated for C₃₂H₅₈N₂O₁₈ [M+H]⁺: 823.3521; Found: 823.3518 .

Q & A

Q. What are the validated synthetic pathways for IsoGb3-β-O-aminopropyl, and how can researchers optimize reaction yields?

this compound synthesis typically involves glycosylation of a protected glycosyl donor with an aminopropyl acceptor under controlled conditions. Key steps include:

  • Protecting group strategy : Use temporary groups (e.g., acetyl, benzyl) to shield reactive hydroxyls during coupling .
  • Catalytic optimization : Screen Lewis acids (e.g., BF₃·OEt₂) or enzymatic catalysts to enhance stereoselectivity .
  • Yield optimization : Employ factorial design experiments (e.g., varying temperature, solvent polarity, and stoichiometry) to identify critical parameters .
  • Analytical validation : Confirm purity via HPLC-MS and NMR (¹H/¹³C) to ensure structural fidelity .

Q. What analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?

  • Structural elucidation : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) resolve glycosidic linkages and aminopropyl orientation .
  • Physicochemical profiling : Use dynamic light scattering (DLS) for aggregation studies and isothermal titration calorimetry (ITC) to assess binding thermodynamics .
  • Stability testing : Accelerated degradation studies under varied pH/temperature conditions to identify labile moieties (e.g., glycosidic bonds) .

Q. How should researchers design in vitro assays to evaluate this compound’s biological activity?

  • Target selection : Prioritize receptors implicated in glycolipid signaling (e.g., CD1d for invariant natural killer T cells) .
  • Dose-response curves : Use serial dilutions (1 nM–100 µM) to establish EC₅₀/IC₅₀ values, with controls for non-specific binding (e.g., lipid vesicles) .
  • Reproducibility : Include triplicate runs and blinded data analysis to minimize bias .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in this compound’s proposed mechanism of action?

Discrepancies between in vitro and in vivo data often arise from:

  • Solvent effects : Molecular dynamics (MD) simulations (e.g., GROMACS) model hydration shells and membrane interactions .
  • Conformational flexibility : Density functional theory (DFT) calculations predict low-energy conformers and their accessibility .
  • Cross-validation : Compare computational results with cryo-EM or X-ray crystallography data to validate binding poses .

Q. What methodologies mitigate batch-to-batch variability in this compound production for preclinical studies?

  • Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time .
  • Quality-by-design (QbD) : Define critical quality attributes (CQAs) like enantiomeric excess and establish design spaces using response surface methodology (RSM) .
  • Stability-indicating assays : Develop LC-MS methods to track degradation products during storage .

Q. How can researchers address discrepancies between this compound’s in vitro potency and in vivo efficacy?

  • Pharmacokinetic profiling : Measure bioavailability via LC-MS/MS after intravenous/oral administration in animal models .
  • Tissue distribution studies : Radiolabel the compound (e.g., ³H or ¹⁴C) and use autoradiography to map accumulation .
  • Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites in plasma .

Q. What experimental designs are optimal for studying this compound’s role in immune modulation?

  • Immune cell co-cultures : Pair primary dendritic cells with T cells in transwell systems to assess antigen presentation .
  • Knockout models : Use CRISPR-edited mice lacking specific glycolipid-processing enzymes (e.g., GBA2) .
  • Multi-omics integration : Combine transcriptomics (RNA-seq) and lipidomics (LC-MS) to map signaling pathways .

Methodological Considerations

Q. How should nonclinical data for this compound be compiled to meet regulatory standards for first-in-human trials?

  • Data organization : Follow the Investigator’s Brochure (IB) structure, including physicochemical properties, ADME, and toxicology (e.g., Ames test, hERG assay) .
  • Risk assessment : Highlight dose-limiting toxicities (DLTs) from repeat-dose studies in two species (rodent/non-rodent) .
  • Cross-referencing : Align with OECD guidelines for GLP compliance and ICH M3(R2) for nonclinical safety .

Q. What statistical approaches are recommended for analyzing contradictory data in this compound studies?

  • Meta-analysis : Pool data from independent studies using random-effects models to assess heterogeneity .
  • Sensitivity analysis : Test robustness by excluding outliers or adjusting for confounders (e.g., cell passage number) .
  • Machine learning : Apply clustering algorithms (e.g., PCA) to identify latent variables influencing outcomes .

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